

# Comparative Docking Analysis of Hexahydro-1Hpyrrolizine Derivatives as Cyclooxygenase (COX) Inhibitors

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Compound of Interest

hexahydro-1H-pyrrolizine-2carboxylic acid

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This guide provides a comparative analysis of the molecular docking studies of a series of novel hexahydro-1H-pyrrolizine derivatives designed as potential anti-inflammatory and anticancer agents. The study focuses on their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in the development of anti-inflammatory drugs and are also implicated in various cancers. The data presented here is based on a study by Al-Qurashi et al. (2021), which explores the design, synthesis, and in silico evaluation of these compounds.[1]

The core scaffold of the investigated compounds is a pyrrolizine/indolizine nucleus hybridized with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This guide will focus on a subset of these derivatives to illustrate the comparative docking performance.

## **Data Presentation: Comparative Docking Scores**

The following table summarizes the binding free energies of selected pyrrolizine derivatives when docked into the active sites of COX-1 and COX-2. Lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme. For comparison, the binding energies of the parent NSAIDs (ibuprofen) and a known selective COX-2 inhibitor (SC-558) are also included.



Compound ID	Parent NSAID	Target Enzyme	Binding Free Energy (kcal/mol)
8a	Ibuprofen	COX-1	-8.96
COX-2	-10.12		
8e	Ibuprofen	COX-1	-9.85
COX-2	-11.23		
8f	Ibuprofen	COX-1	-9.43
COX-2	-10.87		
Ibuprofen	-	COX-1	-6.91
COX-2	-7.89		
SC-558 (Co- crystallized ligand)	-	COX-2	-10.01

Data extracted from a study on Pyrrolizine/Indolizine-NSAID Hybrids.[1]

The results indicate that the hybrid derivatives (8a, 8e, and 8f) exhibit significantly lower binding free energies for both COX-1 and COX-2 compared to the parent compound, ibuprofen.[1] Notably, all three derivatives show a preference for binding to COX-2 over COX-1, with compound 8e demonstrating the highest binding affinity for COX-2.[1] The enhanced binding energies suggest that the hybridization of the pyrrolizine scaffold with the NSAID moiety leads to more stable interactions within the enzyme's active site.[1]

### **Experimental Protocols**

The molecular docking studies were performed using AutoDock 4.2 to predict the binding modes and affinities of the synthesized pyrrolizine derivatives with COX-1 and COX-2 enzymes.[1]

- 1. Protein and Ligand Preparation:
- The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) were obtained from the Protein Data Bank.[1]



- The protein structures were prepared for docking by removing water molecules and cocrystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned.
- The 3D structures of the pyrrolizine derivatives (ligands) were built using appropriate software and optimized to their lowest energy conformation. Gasteiger charges were computed for the ligand atoms.

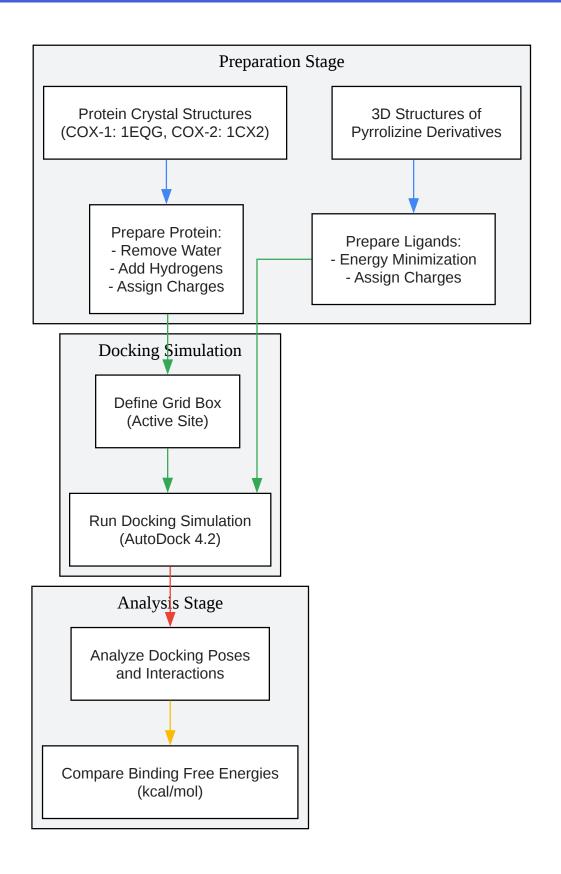
#### 2. Docking Simulation:

- The grid box for the docking calculation was centered on the active site of each enzyme, encompassing the key amino acid residues.
- The Lamarckian genetic algorithm was employed for the docking simulations.
- The docking protocol was validated by re-docking the co-crystallized ligands into their respective protein structures and ensuring the root-mean-square deviation (RMSD) was within an acceptable range.
- 3. Analysis of Docking Results:
- The binding interactions and conformations of the docked ligands were analyzed using Discovery Studio Visualizer.[1]
- The binding free energies were calculated based on the scoring function of AutoDock, which
  includes terms for van der Waals forces, hydrogen bonding, electrostatic interactions, and
  torsional free energy.

### **Mandatory Visualization**

The following diagram illustrates the general workflow of the comparative molecular docking study.





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Caption: Workflow for the comparative molecular docking study.



The binding mode analysis for the most potent derivative, 8e, within the COX-2 active site revealed key interactions. The 4-bromophenyl moiety of the compound occupied a hydrophobic pocket, and the pyrrolizine nucleus overlaid with the pyrazole ring of the co-crystallized ligand SC-558.[1] This compound formed multiple hydrogen bonds with crucial amino acid residues such as His90, Leu352, and Arg513, contributing to its high binding affinity.[1]

In conclusion, the comparative docking studies suggest that the synthesized hexahydro-1H-pyrrolizine derivatives are promising candidates for further investigation as selective COX-2 inhibitors. The in silico data provides a strong rationale for their potential anti-inflammatory and anticancer activities, warranting further experimental validation.

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### References

- 1. researchgate.net [researchgate.net]
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